CCG-63808 - 620113-73-7

CCG-63808

Catalog Number: EVT-263426
CAS Number: 620113-73-7
Molecular Formula: C25H15FN4O2S
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCG-63808 is a potent and reversible RGS protein inhibitor. Regulators of G protein signalling (RGS) are major determinants of metabotropic receptor activity, reducing the lifespan of the GTP-bound state of G proteins. Inhibition of spinal RGS4 restored endogenous analgesic signalling pathways and mitigated neuropathic pain. Signalling through CB1 receptors may be involved in this beneficial effect.
Source and Classification

CCG-63808 was synthesized as part of a research initiative at the University of Michigan Center for Chemical Genomics and the Novartis Institute for Biomedical Research. It is structurally related to other compounds such as CCG-63802, which also targets RGS proteins. The specific structure of CCG-63808 includes a benzothiazole moiety and a pyrido[1,2-a]pyrimidine core, making it a member of the broader class of small-molecule inhibitors targeting G protein signaling pathways .

Synthesis Analysis

The synthesis of CCG-63808 involves several key steps:

  1. Preparation of Intermediate Compounds:
    • The synthesis begins with the reaction of 2-amino-3-methylpyridine with diethyl malonate to produce 2-hydroxy-9-methyl-4H-pyrido[1,2-α]pyrimidin-4-one.
    • This intermediate is then subjected to Vilsmeier formylation to yield 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-α]pyrimidine-3-carbaldehyde.
  2. Formation of the Final Product:
    • The aldehyde is reacted with 4-fluorophenol under heating conditions to form 2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-α]pyrimidine-3-carbaldehyde.
    • Finally, a condensation reaction occurs between this compound and 2-benzothiazole acetonitrile in the presence of catalytic triethylamine in dichloromethane, resulting in CCG-63808 as an orange crystalline solid .
Molecular Structure Analysis

The molecular structure of CCG-63808 can be described as follows:

  • Molecular Formula: C19_{19}H16_{16}ClN3_{3}O2_{2}S
  • Molecular Weight: Approximately 367.86 g/mol
  • Structural Features:
    • The compound features a benzothiazole ring, which contributes to its binding affinity and selectivity for RGS proteins.
    • The presence of a fluorophenoxy group enhances its interaction with target proteins by providing additional hydrogen bonding sites.

The three-dimensional conformation and electronic properties of CCG-63808 facilitate its function as an allosteric modulator, impacting the binding dynamics between RGS proteins and their G protein partners .

Chemical Reactions Analysis

CCG-63808 participates in several key chemical reactions relevant to its function:

  1. Inhibition Mechanism:
    • The compound inhibits the interaction between RGS4 and Gαo proteins, effectively blocking the GTPase accelerating activity that RGS proteins typically exert on Gα subunits.
    • This inhibition leads to altered intracellular signaling pathways, particularly affecting calcium signaling and prostaglandin E2 synthesis .
  2. Selectivity Studies:
    • Research has shown that CCG-63808 exhibits selectivity among different RGS proteins, with varying potency against RGS4 compared to other members of the RGS family .
Mechanism of Action

The mechanism by which CCG-63808 exerts its effects involves:

  1. Allosteric Modulation:
    • By binding to an allosteric site on RGS4, CCG-63808 induces conformational changes that inhibit the protein's ability to interact with Gαo.
    • This results in decreased GTP hydrolysis and prolonged activation of G protein-coupled receptors (GPCRs), leading to enhanced signaling cascades downstream .
  2. Impact on Cellular Functions:
    • The inhibition affects various cellular functions including neurotransmitter release, hormone signaling, and other critical physiological processes regulated by G protein signaling pathways.
Physical and Chemical Properties Analysis

CCG-63808 possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for its application in biochemical assays and potential therapeutic formulations .

Applications

CCG-63808 has significant implications in scientific research and potential therapeutic applications:

  1. Pharmacological Research:
    • As an inhibitor of RGS proteins, it serves as a valuable tool for studying the role of these proteins in various signaling pathways and their implications in diseases such as schizophrenia and heart disease.
  2. Drug Development:
    • Given its specificity towards RGS4, CCG-63808 may lead to the development of novel therapeutics targeting GPCR-related disorders, including pain management and cardiovascular diseases.
  3. Biochemical Assays:
    • It can be used in high-throughput screening assays to identify further modulators of RGS proteins or related signaling pathways .
Discovery and Development of CCG-63808 as a Small-Molecule RGS4 Inhibitor

Rationale for Targeting Regulator of G-Protein Signaling 4 (RGS4) in Signal Transduction Modulation

Regulator of G-protein signaling (RGS) proteins are critical negative modulators of G-protein-coupled receptor (GPCR) signaling pathways, with RGS4 emerging as a high-value therapeutic target due to its specific pathophysiological roles. RGS4 accelerates GTP hydrolysis by Gα subunits (GAP activity), terminating GPCR signals within milliseconds—a process crucial for maintaining signaling fidelity. Dysregulation of RGS4 is implicated in neurological disorders (e.g., Parkinson’s disease, neuropathic pain) and cancer, where its overexpression dampens responses to endogenous GPCR agonists like opioids and dopamine [2] [5] [9].

Targeting RGS4 offers tissue-specific advantages over direct GPCR modulation. For example, RGS4 is highly expressed in pain-processing spinal cord regions, where it inhibits µ-opioid receptor signaling. Inhibiting RGS4 could thus potentiate opioid analgesia specifically in these tissues, reducing systemic side effects like constipation [5] [7]. Genetic studies using RGS-insensitive Gα mutants (G184S) further validate this approach, demonstrating phenotypes such as enhanced analgesia and antidepressant effects [5] [9].

High-Throughput Screening Strategies for Identifying RGS Protein Inhibitors

The discovery of CCG-63808 originated from a biochemical high-throughput screen (HTS) designed to target the RGS4-Gα protein-protein interaction (PPI). A time-resolved fluorescence resonance energy transfer (TR-FRET) assay served as the primary screening platform:

  • Assay Design: Purified human RGS4 labeled with Alexa Fluor 488 (acceptor) and Gαo labeled with a Tb-chelate (donor) enabled detection of aluminum fluoride-stabilized RGS4-Gαo complexes [5] [7].
  • Library Screening: A ChemDiv compound library (>100,000 molecules) was screened at 10 µM in the presence of 1 mM DTT to exclude thiol-reactive false positives. This identified CCG-63802, a precursor to CCG-63808, with an IC₅₀ of 4.2 µM against RGS4 [5] [7].
  • Hit Validation: Secondary GTPase acceleration (GAP) assays confirmed functional inhibition. CCG-63808 (a fluoro-phenoxy analog of CCG-63802) emerged with enhanced potency (IC₅₀ = 1.4 µM) and selectivity for RGS4 over other RGS proteins [5] [10].

Table 1: Key Parameters of the TR-FRET HTS Campaign

ParameterValue
TargetRGS4-Gαo interaction
Assay FormatTR-FRET
Library Size>100,000 compounds
[DTT] in Screen1 mM (to exclude irreversibles)
Primary Hit (CCG-63802)IC₅₀ = 4.2 µM
Optimized Hit (CCG-63808)IC₅₀ = 1.4 µM

Structural Optimization and Structure-Activity Relationship (SAR) of CCG-63808 Analogs

CCG-63808 ((2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile) was optimized from the initial hit CCG-63802 through systematic SAR studies:

  • Core Scaffold: The pyridopyrimidinone core is essential for RGS4 binding. Removal or modification abolishes activity [5] [7].
  • Benzothiazole Moiety: The (E)-2-(benzo[d]thiazol-2-yl)acrylonitrile group engages in π-stacking with RGS4’s allosteric pocket. Substitution with smaller heterocycles (e.g., thiazole) reduces potency [5] [9].
  • Phenoxy Substituent: The 4-fluorophenoxy group at the 2-position enhances selectivity. Analogs with 3-methylphenoxy (CCG-63802) or unsubstituted phenoxy show reduced RGS4 inhibition [5] [7].
  • Cysteine Dependence: CCG-63808 binds an allosteric site involving Cys95 and Cys148. Mutagenesis (C95A/C148A) reduces inhibition >10-fold, confirming cysteine reliance without covalent modification [9] [10].

Table 2: SAR of Key CCG-63808 Analogs

CompoundR Group (Phenoxy)RGS4 IC₅₀ (µM)Selectivity (vs. RGS8)
CCG-638084-Fluoro1.4>10-fold
CCG-638023-Methyl4.25-fold
CCG-500144-Chloro2.1>8-fold
Phenoxy-unsubstitutedH>20Not significant

Selectivity profiling across 12 RGS proteins revealed a potency order: RGS4 > RGS19 ≈ RGS16 > RGS8 ≫ RGS7. This aligns with the presence of conserved cysteine residues (Cys95/Cys148) in RGS4, RGS8, and RGS16, absent in RGS7 [9].

Comparative Analysis with Irreversible RGS4 Inhibitors (e.g., CCG-4986)

CCG-63808 represents a mechanistically distinct class of RGS inhibitors compared to earlier covalent agents like CCG-4986:

  • Mechanism of Action:
  • CCG-63808: Reversible, allosteric inhibitor that exploits cysteine coordination (not covalent binding) at the RGS4-Gα interface. Inhibition is fully reversible within 10 minutes after washout [5] [10].
  • CCG-4986: Irreversible cysteine modifier (MW 374.82) that covalently adducts Cys132 (absent in RGS8) via a 153 Da fragment, causing steric occlusion of Gα binding. Activity is lost under reducing conditions [3] [9].

  • Functional Implications:

  • Reversibility enables precise temporal control in physiological studies, making CCG-63808 superior for in vitro signaling research.
  • CCG-4986’s reactivity limits cellular utility due to off-target thiol modifications and instability in glutathione-rich environments [3] [9].

  • Structural Insights:

  • CCG-63808 binds a phospholipid-regulated allosteric pocket distal to the Gα interface, modulating RGS4 conformation without blocking the catalytic site directly [5] [7].
  • CCG-4986 occupies a similar allosteric site but relies on covalent bond formation for sustained inhibition [3].

Table 3: Comparison of Reversible vs. Irreversible RGS4 Inhibitors

PropertyCCG-63808CCG-4986
MechanismReversible, allostericIrreversible, covalent
Key CysteineCys95/Cys148 (coordination)Cys132 (adduction)
IC₅₀ (RGS4)1.4 µM2.5 µM
Reducing ConditionsActive (DTT-tolerant)Inactive
ReversibilityMinutesHours (de novo synthesis required)
SelectivityRGS4 > RGS19 ≈ RGS16 > RGS8RGS4-specific

Properties

CAS Number

620113-73-7

Product Name

CCG-63808

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Molecular Formula

C25H15FN4O2S

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3/b16-13+

InChI Key

IPZHFKHGSYRBNT-DTQAZKPQSA-N

SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

CCG-63808; CCG 63808; CCG63808.

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F

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